Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate
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Overview
Description
Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate is a chemical compound with the molecular formula C11H15BrN2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate typically involves the reaction of 2-bromopyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain biological pathways, depending on its structure and the nature of its interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-bromopyrimidin-5-yl)carbamate
- Tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate
Uniqueness
Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate is unique due to its specific ester functional group, which imparts different chemical properties compared to similar compounds with carbamate groups. This difference in functional groups affects its reactivity, solubility, and overall chemical behavior, making it suitable for specific applications in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H13BrN2O3 |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromopyrimidin-5-yl)oxyacetate |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-8(14)6-15-7-4-12-9(11)13-5-7/h4-5H,6H2,1-3H3 |
InChI Key |
JGHLHUCZSWGGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=C(N=C1)Br |
Origin of Product |
United States |
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